molecular formula C21H21N3O4S B2812958 N-(2,5-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide CAS No. 1251603-88-9

N-(2,5-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide

Cat. No.: B2812958
CAS No.: 1251603-88-9
M. Wt: 411.48
InChI Key: WSAXUTXEISNXGG-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide is a heterocyclic compound featuring a fused thiazinoquinazoline core. Its structure includes a 6-oxo-tetrahydrothiazine ring fused to a quinazoline moiety, with a 2,5-dimethoxybenzyl group attached via a carboxamide linkage at position 7.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-27-15-5-7-18(28-2)14(10-15)12-22-19(25)13-4-6-16-17(11-13)23-21-24(20(16)26)8-3-9-29-21/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAXUTXEISNXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the condensation of 2,5-dimethoxybenzaldehyde with a suitable amine to form the corresponding Schiff base This intermediate is then subjected to cyclization reactions under controlled conditions to form the thiazinoquinazoline core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

N-(2,5-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Thiazolo-Pyrimidine Derivatives ()

Compounds 11a and 11b from share a thiazolo[3,2-a]pyrimidine core. Unlike the target compound’s tetrahydrothiazinoquinazoline system, these derivatives feature a non-fused thiazole ring adjacent to a pyrimidine. The absence of a quinazoline component reduces structural complexity but may limit π-π stacking interactions critical for receptor binding. For example, compound 11b (C₂₂H₁₇N₃O₃S) exhibits a cyano group at position 6, which contrasts with the carboxamide in the target compound .

Pyrimidoquinazoline Derivatives ()

Compound 12 (C₁₇H₁₀N₄O₃) in contains a pyrimido[2,1-b]quinazoline core, differing from the target’s thiazinoquinazoline by replacing the thiazine ring with a pyrimidine. This alteration impacts electronic properties and hydrogen-bonding capacity. The target compound’s sulfur atom in the thiazine ring may enhance polarizability compared to nitrogen-dominated analogs .

Thiazine-Containing Bicyclic Systems ()

The compound N-{(5aR,6R)-1,7-dioxo-1,3,4,5a,6,7-hexahydroazeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl}-2-(1H-tetrazol-1-yl)acetamide () shares a [1,3]thiazin moiety but incorporates fused furo and azeto rings. Such structures are typically seen in β-lactam antibiotics, suggesting divergent biological targets compared to the quinazoline-based target compound .

Substituent Analysis

Benzylidene and Benzyl Groups

Compounds 11a and 11b () feature benzylidene substituents, whereas the target compound has a 2,5-dimethoxybenzyl group. The methoxy groups in the target may increase electron-donating effects and solubility compared to the trimethyl or cyano substituents in 11a (C₂₀H₁₀N₄O₃S) and 11b (C₂₂H₁₇N₃O₃S) . Phenethylamine analogs in (e.g., 4-Chloro-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine) share the N-(2-methoxybenzyl) motif, which is associated with serotonergic activity in psychoactive compounds. However, the target’s quinazoline-thiazine core likely redirects its pharmacological profile .

Carboxamide vs. Cyano Groups

The carboxamide at position 9 in the target compound contrasts with the cyano group in 11b. Carboxamides generally improve water solubility and hydrogen-bonding capacity, which could enhance binding affinity in biological systems compared to the more lipophilic cyano group .

Physicochemical and Spectral Properties

A comparison of key properties is summarized below:

Compound Name Core Structure Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Yield (%)
Target Compound Thiazino[2,3-b]quinazoline Not provided Not provided Not reported 2,5-Dimethoxybenzyl carboxamide Unknown
Compound 11a () Thiazolo[3,2-a]pyrimidine C₂₀H₁₀N₄O₃S 386 243–246 2,4,6-Trimethylbenzylidene 68
Compound 12 () Pyrimido[2,1-b]quinazoline C₁₇H₁₀N₄O₃ 318 268–269 5-Methylfuran-2-yl 57
Compound Azeto-furo-thiazin Not provided Not provided Not reported Tetrazolyl acetamide Unknown

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-(2,5-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide, and how can they be addressed methodologically?

  • Answer : The synthesis involves multi-step reactions, including cyclization of the thiazino-quinazoline core and functionalization of the 2,5-dimethoxybenzyl group. Key challenges include:

  • Regioselectivity : Ensuring proper cyclization during thiazino-quinazoline formation (e.g., avoiding byproducts via temperature control and catalyst optimization) .
  • Amidation : Achieving high yield in the final carboxamide coupling step using activating agents like HATU or EDCI .
  • Purification : Removing unreacted intermediates via column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?

  • Answer :

  • ¹H/¹³C NMR : Identify protons on the dimethoxybenzyl group (δ 3.7–3.9 ppm for methoxy groups) and the thiazino-quinazoline core (e.g., aromatic protons at δ 6.8–8.2 ppm) .
  • IR : Detect characteristic peaks for C=O (1650–1700 cm⁻¹), C-N (1250–1350 cm⁻¹), and C-S (600–700 cm⁻¹) bonds .
  • Mass Spectrometry : Confirm molecular weight (425.5 g/mol via ESI-MS) and fragmentation patterns (e.g., loss of methoxy groups or thiazine ring cleavage) .

Q. What solubility and stability considerations are critical for handling this compound in vitro?

  • Answer :

  • Solubility : The dimethoxybenzyl group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) but limits aqueous solubility. Pre-dissolve in DMSO (<10 mM) for biological assays .
  • Stability : Monitor degradation under light or humidity via HPLC. Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thiazine ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

  • Answer :

  • Core Modifications : Replace the thiazino-quinazoline core with pyridothiazine or tetrahydroquinoline analogs to assess impact on target binding .
  • Substituent Effects : Compare 2,5-dimethoxybenzyl with 3,4-dimethoxyphenethyl (see ) to evaluate steric/electronic effects on bioactivity .
  • Data Integration : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with calculated binding energies to targets like kinases or GPCRs .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?

  • Answer :

  • Pharmacokinetic Profiling : Measure bioavailability (%F) and metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues .
  • Metabolite Identification : Use LC-MS/MS to detect inactive metabolites (e.g., O-demethylation products) that reduce in vivo activity .
  • Formulation Optimization : Employ nanoencapsulation or pro-drug strategies to enhance plasma half-life .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Answer :

  • Molecular Dynamics Simulations : Analyze binding pocket flexibility in off-target proteins (e.g., cytochrome P450 enzymes) to reduce off-target interactions .
  • QSAR Models : Train models using datasets of analogous thiazino-quinazoline derivatives to predict selectivity indices (e.g., IC₅₀ ratios for target vs. non-target proteins) .

Q. What are the best practices for validating the compound’s mechanism of action in complex biological systems?

  • Answer :

  • Target Engagement Assays : Use cellular thermal shift assays (CETSA) or bioluminescence resonance energy transfer (BRET) to confirm direct target binding .
  • Pathway Analysis : Combine RNA-seq and phosphoproteomics to map downstream signaling effects (e.g., apoptosis or inflammation pathways) .
  • In Vivo Validation : Employ transgenic models (e.g., CRISPR-edited mice) to isolate target-specific effects from compensatory mechanisms .

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